N-cyclohexyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-Cyclohexyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene-2-carboxamide core substituted with a sulfonamide-linked 4-(4-fluorophenyl)piperazine moiety and a cyclohexyl group. This compound combines pharmacophoric elements common in bioactive molecules:
- Thiophene ring: Imparts planarity and aromatic interactions.
- 4-Fluorophenylpiperazine: A motif frequently associated with CNS receptor modulation (e.g., serotonin or dopamine receptors).
- Cyclohexyl group: Likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
N-cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S2/c22-16-6-8-18(9-7-16)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-17-4-2-1-3-5-17/h6-10,15,17H,1-5,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDSLRWIPZAAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.
- Molecular Formula : CHFNOS
- Molecular Weight : 451.6 g/mol
- CAS Number : 1040656-01-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Serotonin Receptors : The compound shows affinity for serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders.
- Antiproliferative Activity : Similar compounds have demonstrated significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
Anticancer Activity
In studies evaluating the antiproliferative effects of thiophene derivatives, compounds structurally related to this compound exhibited promising results:
- Cell Lines Tested : A549 (lung cancer), OVACAR (ovarian cancer), CAKI (kidney cancer).
- Growth Inhibition : Compounds showed submicromolar GI50 values, indicating potent growth inhibition.
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound 17 | A549 | 0.69 | Induces apoptosis and cell cycle arrest |
| Compound 17 | OVACAR-4 | 2.01 | Inhibits tubulin polymerization |
| Compound 17 | CAKI-1 | 2.27 | Activates caspases |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects:
- Serotonin Reuptake Inhibition : Related compounds have been shown to inhibit serotonin reuptake, which may be beneficial in treating depression and anxiety disorders.
Case Studies
- In Vitro Studies : A study demonstrated that similar thiophene derivatives induced early apoptosis in cancer cells, as evidenced by flow cytometry assays measuring phosphatidylserine exposure.
- In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth compared to control groups, supporting the anticancer potential of these derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the evidence, focusing on substituents, physicochemical properties, and synthetic strategies.
Structural Analogues
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points ranging from 132°C to 230°C , suggesting that the target compound’s melting point may fall within this range, depending on crystallinity and substituent effects .
- Solubility : The dihydrate form in likely has higher aqueous solubility than the anhydrous target compound, though the cyclohexyl group may counterbalance this via increased lipophilicity .
- Synthetic Yields : While exact yields for the target compound are unspecified, analogs in were synthesized with variable efficiency, indicating that the cyclohexyl substituent’s steric demands might influence reaction optimization .
Pharmacological Considerations
- Receptor Binding: The 4-fluorophenylpiperazine moiety is a hallmark of ligands targeting 5-HT1A/2A serotonin receptors or D2 dopamine receptors.
- Metabolic Stability : The cyclohexyl group could enhance metabolic stability relative to ’s benzhydryl derivatives, which may be more prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
